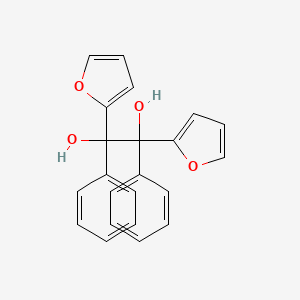
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of two furan rings and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol can be synthesized through a multi-step process involving the condensation of furfural with benzoin. The reaction typically involves the use of catalysts such as cyanide ions or N-heterocyclic carbenes (NHCs) to facilitate the benzoin condensation reaction . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and toluene, with the reaction being carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of metal catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include diketones, quinones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol is unique due to the presence of both furan and phenyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
52056-41-4 |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1,2-bis(furan-2-yl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C22H18O4/c23-21(19-13-7-15-25-19,17-9-3-1-4-10-17)22(24,20-14-8-16-26-20)18-11-5-2-6-12-18/h1-16,23-24H |
Clave InChI |
DZHGFHSQDFHGNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CO2)(C(C3=CC=CC=C3)(C4=CC=CO4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



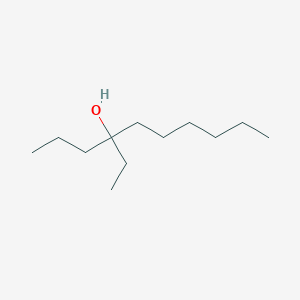

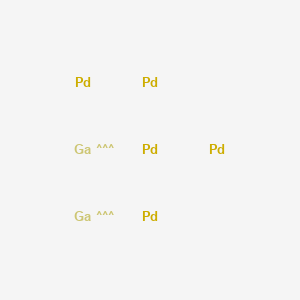

![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)

![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
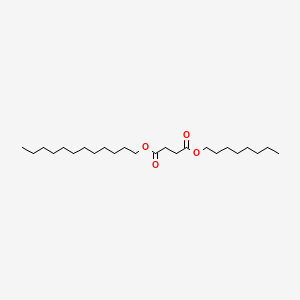
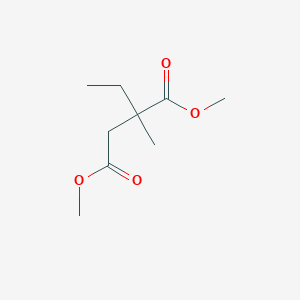
![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)

